![molecular formula C19H17N3O3S B10910975 (3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B10910975.png)
(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve mentioned is a complex organic molecule with the following chemical formula:
C19H17N2OS
It consists of a fused cycloheptathiophene ring system and a nitrophenyl group. Let’s explore its properties and applications.Vorbereitungsmethoden
Synthetic Routes:
Industrial Production:
Industrial-scale production methods for this compound remain proprietary, but research laboratories may synthesize it for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity:
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the cycloheptathiophene ring or the nitrophenyl group.
Reduction: Reduction reactions may alter the nitro group to an amino group.
Substitution: Substituents can be introduced at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:
The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Further experimental data would be needed to determine the exact outcomes.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigating its pharmacological properties, potential drug development, or targeting specific biological pathways.
Chemistry: As a building block for designing novel molecules.
Industry: Possible use in materials science or catalysis.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers might compare this compound with related heterocyclic structures or nitrophenyl derivatives to highlight its uniqueness.
Eigenschaften
Molekularformel |
C19H17N3O3S |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H17N3O3S/c20-16-14-10-12-4-2-1-3-5-15(12)21-19(14)26-18(16)17(23)11-6-8-13(9-7-11)22(24)25/h6-10H,1-5,20H2 |
InChI-Schlüssel |
SKLXWNJMLDRXOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-4-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenoxy}benzamide](/img/structure/B10910896.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10910901.png)
![4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10910916.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide](/img/structure/B10910921.png)

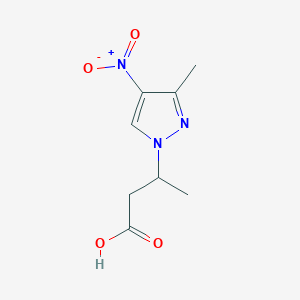
![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910936.png)
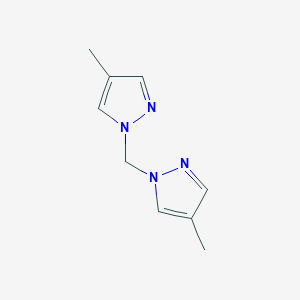
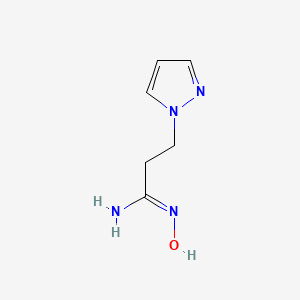
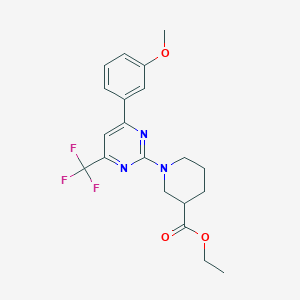
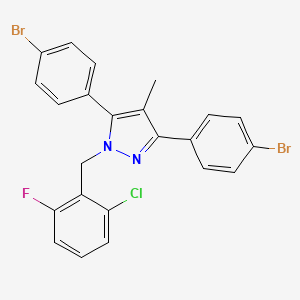
![1-(azepan-1-yl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10910954.png)
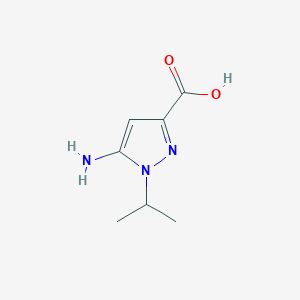
![5-[(naphthalen-1-yloxy)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B10910970.png)
